molecular formula C26H24N2O2 B7718850 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide

Cat. No.: B7718850
M. Wt: 396.5 g/mol
InChI Key: FCDIBAMFWMZNJT-UHFFFAOYSA-N
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Description

“N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide” is a chemical compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline is a colorless hygroscopic liquid with a strong odor . It is poorly soluble in water but dissolves well in most organic solvents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring attached to a benzamide group via a methylene bridge. The quinoline ring has a hydroxyl group at the 2-position and a methyl group at the 6-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The hydroxyl group could potentially undergo reactions typical of alcohols, such as esterification or ether formation. The amide group might participate in hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide and hydroxyl groups could enhance its solubility in polar solvents .

Future Directions

The future research on this compound could involve exploring its potential biological activities, given the known activities of many quinoline derivatives. It could also involve studying its physical and chemical properties in more detail, or developing more efficient methods for its synthesis .

Properties

IUPAC Name

3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-7-10-23(11-8-17)28(26(30)20-6-4-5-18(2)13-20)16-22-15-21-14-19(3)9-12-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDIBAMFWMZNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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